2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a sulfanyl-linked N-(2-methoxybenzyl)acetamide moiety.
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-18-5-3-2-4-15(18)12-23-20(28)13-30-21-25-24-19-11-10-17(26-27(19)21)14-6-8-16(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMDSPXCJQPZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Chloro-6-Hydrazinopyridazine
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-chloro-6-hydrazinopyridazine with carbonyl-containing reagents. Acetic acid or ethyl chloroformate induces ring closure, forming the fused heterocycle. For the target compound, 4-fluorophenyl substitution at position 6 is achieved by introducing 4-fluorophenylboronic acid during Suzuki-Miyaura coupling (Figure 1A).
Key reaction parameters :
Alternative Route: Oxidative Cyclization
Oxidative cyclization of 6-(4-fluorophenyl)pyridazin-3-amine with carbon disulfide and iodine generates the triazolo[4,3-b]pyridazine core. This method avoids hydrazine intermediates, improving safety profiles.
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Oxidant | I₂ (1.2 equiv) |
| Solvent | DMF |
| Yield | 65% |
Thioether Linkage Formation
Nucleophilic Substitution at C-3
The thioether bridge is introduced via nucleophilic substitution between 3-chloro-triazolo[4,3-b]pyridazine and mercaptoacetamide derivatives. 2-Methoxybenzylamine is coupled to mercaptoacetic acid using EDCI/HOBt, forming the thiol nucleophile precursor.
Optimized conditions :
Metal-Free Thiol-Ene Coupling
Recent advances employ photoinitiated thiol-ene reactions under UV light (365 nm) with DMPA as a catalyst. This method enhances regioselectivity and reduces side products.
| Parameter | Value |
|---|---|
| Light Source | UV-LED (365 nm) |
| Catalyst | DMPA (2 mol%) |
| Reaction Time | 2 hours |
| Yield | 82% |
Acetamide Moiety Installation
Amide Coupling Strategies
The N-(2-methoxybenzyl)acetamide group is introduced via carbodiimide-mediated coupling. Pre-activation of acetic acid with EDCI/HOBt precedes reaction with 2-methoxybenzylamine.
Critical parameters :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates amide bond formation, reducing reaction times from hours to minutes while maintaining yields >80%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
Challenges and Optimization
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a corresponding amine.
Substitution: : The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Triazolo[4,3-b]pyridazine amines.
Substitution: : Substituted methoxybenzyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazole and pyridazine structures often exhibit significant antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The thioether linkage in the structure is believed to enhance interactions with microbial targets, contributing to its antimicrobial efficacy.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Related compounds have shown antiproliferative effects against several cancer cell lines. For example:
- Breast Cancer (MCF-7 cells) : IC50 values reported as low as 0.5 μM for similar triazole derivatives indicate promising cytotoxicity.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Enzymatic Pathways : Compounds with triazole structures often inhibit enzymes critical for cell wall synthesis in bacteria.
- Interference with DNA Synthesis : The pyridazine component may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in target cells, enhancing their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 1–8 μg/mL against multiple bacterial strains. This suggests a promising profile for further development in antimicrobial therapies.
Case Study 2: Anticancer Activity
Another investigation focused on a series of triazole derivatives reported significant cytotoxicity against MCF-7 cells. Specific compounds achieved IC50 values as low as 0.5 μM , highlighting the potential of our compound as a candidate for anticancer drug development.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets, such as c-Met and Pim-1 kinases. By binding to these kinases, it disrupts their activity, leading to the inhibition of tumor growth and proliferation. The exact molecular pathways involved include the downregulation of c-Myc and other oncogenic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
The target compound utilizes a [1,2,4]triazolo[4,3-b]pyridazine core, distinct from analogs like N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (), which employs a [1,2,3]triazolo[4,5-d]pyrimidine core.
Substituent Effects
Position 6 Substitutions
- Target compound : 4-Fluorophenyl group.
- Analog 894037-84-4 (): 4-Chlorophenyl group. Fluorine’s smaller size and higher electronegativity may enhance hydrophobic interactions without steric hindrance .
Acetamide Modifications
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound's IUPAC name is 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide , and it has a molecular formula of . The presence of the triazole and pyridazine moieties contributes to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles have demonstrated effectiveness against various bacteria and fungi. For instance, derivatives have shown significant activity against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Some triazolo-pyridazine compounds have been studied for their potential in cancer therapy. They may inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Antiviral Effects : The compound's structure suggests potential activity against viral pathogens by interfering with viral replication processes .
Structure-Activity Relationship (SAR)
The biological activity of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can be attributed to several key structural features:
- Triazole Ring : This moiety is known for its ability to act as a bioisostere for amides and esters, enhancing the compound's interaction with biological targets.
- Fluorophenyl Group : The presence of fluorine increases lipophilicity and may enhance binding affinity to target proteins .
- Methoxybenzyl Substituent : This group may contribute to improved solubility and bioavailability.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds:
- A study on triazole derivatives indicated that modifications to the triazole ring can significantly enhance antibacterial activity against resistant strains .
- Research involving pyridazine derivatives has shown promise in treating various cancers through apoptosis induction in cancer cells .
Data Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Cyclocondensation of substituted pyridazine precursors with thiourea derivatives to form the triazolo[4,3-b]pyridazine core .
- Step 2 : Thioether linkage formation via nucleophilic substitution between the triazolo-pyridazine intermediate and a thioacetamide derivative .
- Step 3 : Amide coupling using activating agents like EDCI/HOBt to attach the 2-methoxybenzyl group .
Optimization : Reaction temperatures (60–100°C), solvent selection (DMF for polar intermediates, DCM for coupling), and catalyst use (e.g., TEA for deprotonation) are critical. Purity is monitored via TLC and HPLC .
Q. Which analytical techniques are used to confirm the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₁H₁₇FN₆O₂S: calculated 436.11 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in neurological targets?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]batrachotoxin for sodium channels) to measure displacement IC₅₀ values .
- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation (e.g., Naᵥ1.7 inhibition) .
- Molecular Docking : In silico modeling with cryo-EM structures (e.g., PDB: 6X9E) to predict binding poses at voltage-gated channels .
Q. What methodologies are employed to evaluate the compound’s biological activity against cancer or inflammation targets?
- In Vitro Enzyme Assays : Measure inhibition of COX-2 or p38 MAPK using fluorescence-based kits (e.g., ADP-Glo™ kinase assay) .
- Cellular Models : Dose-response curves in cancer cell lines (e.g., MCF-7 for breast cancer) with EC₅₀ determination via MTT assays .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways (e.g., NF-κB suppression) .
Q. How can contradictory data on substituent effects across studies be resolved?
- Structure-Activity Relationship (SAR) Meta-Analysis : Compare substituent electronegativity (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) across analogs using datasets from PubChem and ChEMBL .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., methoxy groups enhancing solubility but reducing target affinity) .
Q. What strategies are used to assess the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .
- Stability : Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitored via HPLC .
- LogP Determination : Octanol-water partitioning using HPLC-derived retention times .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to GPCRs (e.g., 5-HT₂A) using AMBER or GROMACS .
- Pharmacophore Mapping : Align triazole and acetamide moieties with known active sites (e.g., EGFR kinase domain) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with 4-Cl or 4-CF₃ to assess halogen effects .
- Scaffold Hopping : Replace the pyridazine core with pyrimidine or imidazo[1,2-a]pyridine to evaluate ring size impact .
Q. How is toxicity and safety profiled in preclinical studies?
- In Vitro Toxicity : HepG2 cell viability assays and hERG channel inhibition screening .
- In Vivo Models : Acute toxicity in rodents (LD₅₀ determination) and 28-day repeated-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
